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Compound of Interest

Compound Name: D-Psicose

Cat. No.: B8758972

For researchers, scientists, and professionals in drug development, this guide offers an
objective comparison of published research on the rare sugar D-Psicose (also known as D-
Allulose). We delve into the experimental data, providing a clear and concise summary of its
metabolic effects and the signaling pathways it modulates. Detailed experimental protocols are
provided to support the replication and validation of these key findings.

Metabolic Effects of D-Psicose: A Quantitative
Comparison

D-Psicose has been the subject of numerous studies to elucidate its impact on metabolic
processes, particularly concerning glucose homeostasis and lipid metabolism. The following
tables summarize the key quantitative findings from various published animal and human
studies.

Table 1: Effect of D-Psicose on Postprandial Blood Glucose and Insulin Levels in Rats
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Animal Outcome L
Study Treatment Result Citation
Model Measure
) 0.2 g/kg D- -15% vs.
Matsuo & Male Wistar ) Plasma
) Psicose + 2 sucrose [1]
Izumori, 2009  rats Glucose AUC
g/kg sucrose alone
) 0.2 g/kg D- -14% vs.
Matsuo & Male Wistar ) Plasma
) Psicose + 2 maltose [1]
Izumori, 2009 rats Glucose AUC
g/kg maltose alone
5% D-
] OLETF rats Psicose in ) Significant
Hossain et o Fasting Blood
(T2DM drinking decrease vs. [2]
al., 2015 Glucose
model) water (long- control
term)
5% D- o
' _ Maintained
) OLETF rats Psicose in
Hossain et o Plasma levels vs.
(T2DM drinking ) ) [2]
al., 2015 Insulin control (which
model) water (long-
decreased)
term)
3% D- S
o ) ) Significantly
Ochiai et al., Sprague- Psicose in )
) Serum Insulin lower vs. [3]
2014 Dawley rats diet for 4
control
weeks

Table 2: In Vitro Inhibition of Intestinal a-Glucosidases by D-Psicose
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Enzyme Inhibitory L
Study Enzyme Citation
Source Effect
Matsuo & Rat intestinal o
) Sucrase Potent inhibition [1]
Izumori, 2009 mucosa
Matsuo & Rat intestinal o
) Maltase Potent inhibition [1]
Izumori, 2009 mucosa
Matsuo & Rat intestinal and o
) ) a-Amylase Slight inhibition [1]
Izumori, 2009 salivary glands

Table 3: Effects of D-Psicose on Lipid Metabolism in Rats

Animal Key o
Study Treatment Result Citation
Model Outcome
ACCaq, FAS,
5% D-
SREBP-1c
Chenetal., ) Psicose in
Wistar rats ] gene Suppressed [4]
2019 diet for 4 )
expression
weeks ) ]
(lipogenesis)
AMPKa2,
5% D- HSL, PPAR«
Chenetal., ) Psicose in gene )
Wistar rats ) ) Stimulated [4]
2019 diet for 4 expression
weeks (fatty acid
oxidation)
3% D- Hepatic
Ochiai et al., Sprague- Psicose in lipogenic Significantly 3]
2014 Dawley rats diet for 4 enzyme lowered
weeks activities
3% D-
Ochiai et al., Sprague- Psicose in 24h Energy
] ) Enhanced [3]
2014 Dawley rats diet for 4 Expenditure
weeks
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Experimental Protocols for Key Studies

To facilitate the replication and validation of the cited findings, detailed methodologies for key
experiments are provided below.

1. In Vivo Postprandial Glycemic Response in Rats

» Objective: To evaluate the effect of D-Psicose on blood glucose levels after carbohydrate
ingestion.

e Animal Model: Male Wistar rats (6 months old)[1].

e Procedure:

o

Rats were fasted prior to the experiment.

o Oral administration of a solution containing 2 g/kg of a carbohydrate (sucrose or maltose)
with or without 0.2 g/kg of D-Psicose[1].

o Blood samples were collected from the tail vein at baseline and at 30, 60, 90, and 120
minutes post-administration.

o Plasma glucose concentrations were determined using a glucose analyzer.

o The area under the curve (AUC) for plasma glucose was calculated to compare the
glycemic response between groups.

2. In Vitro a-Glucosidase Inhibition Assay

» Objective: To determine the inhibitory effect of D-Psicose on intestinal enzymes responsible
for carbohydrate digestion.

e Enzyme Preparation:
o The small intestine from male Wistar rats was removed, and the mucosa was scraped.

o The mucosa was homogenized in a phosphate buffer (pH 7.0) and centrifuged.
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o The resulting supernatant was used as the crude enzyme solution.

e Assay Procedure:

[e]

The enzyme solution was pre-incubated with various concentrations of D-Psicose.

o

The substrate (sucrose or maltose) was added to initiate the reaction.

[¢]

The amount of glucose released was measured using a glucose oxidase method.

[¢]

The inhibitory activity was calculated as the percentage reduction in enzyme activity
compared to a control without D-Psicose.

3. Gene Expression Analysis of Lipid Metabolism Enzymes in Rat Liver

» Objective: To investigate the molecular mechanism by which D-Psicose affects lipid
metabolism.

« Animal Model and Treatment: Wistar rats were fed a diet containing 5% D-Psicose for 4
weeks[4].

e Procedure:

o

At the end of the treatment period, rats were euthanized, and liver tissue was collected.

[¢]

Total RNA was extracted from the liver samples.

o

Reverse transcription was performed to synthesize cDNA.

[e]

Quantitative real-time PCR (qPCR) was used to measure the mRNA expression levels of
genes involved in lipogenesis (e.g., ACCa, FAS, SREBP-1c) and fatty acid oxidation (e.g.,
AMPKo2, HSL, PPARQ).

o

Gene expression levels were normalized to a housekeeping gene (e.g., -actin).
4. Investigation of MAPK Signaling Pathway in Muscle Cells

o Objective: To examine the effect of D-Psicose on the Mitogen-Activated Protein Kinase
(MAPK) signaling pathway in the context of oxidative stress.
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e Cell Model: C2C12 myogenic cells[5].
e Procedure:

o C2C12 cells were pretreated with varying concentrations of D-Psicose (1, 2, or 5 mM) for
3 hours.

o Cells were then exposed to 100 uM hydrogen peroxide (H202) for 2 hours to induce
oxidative stress.

o After the H202 treatment, the medium was replaced, and the cells were incubated for an
additional 3 hours.

o Cell lysates were prepared, and protein concentrations were determined.

o Western blotting was performed to analyze the protein expression levels of total and
phosphorylated forms of key MAPK pathway proteins (JNK, p38, ERK)[5].

5. Analysis of MCP-1 Expression in Human Endothelial Cells

» Objective: To determine the effect of D-Psicose on high-glucose-induced expression of
Monocyte Chemoattractant Protein-1 (MCP-1).

e Cell Model: Human Umbilical Vein Endothelial Cells (HUVECS)[6].
e Procedure:

o HUVECSs were cultured and exposed to a high concentration of glucose (22.4 mM) to
mimic hyperglycemic conditions.

o In parallel, cells were co-treated with high glucose and D-Psicose.

o After the treatment period, total RNA was extracted, and the expression of MCP-1 mRNA
was quantified using real-time PCR.

o The concentration of MCP-1 protein in the cell culture supernatant was measured using an
Enzyme-Linked Immunosorbent Assay (ELISA).
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o To investigate the signaling pathway, specific inhibitors for pathways like p38-MAPK were
used, and the subsequent effect on MCP-1 expression was measured[6].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling
pathways and experimental workflows described in the literature.
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Caption: D-Psicose inhibits high glucose-induced MCP-1 expression via the p38-MAPK
pathway.
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Caption: D-Psicose exacerbates H202-induced apoptosis through the MAPK signaling

pathway.
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Caption: Workflow for assessing the in vivo postprandial glycemic response to D-Psicose.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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